molecular formula C13H16N2O B8616001 1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No.: B8616001
M. Wt: 216.28 g/mol
InChI Key: XHXBJVCQZDBGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1'-methylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C13H16N2O/c1-15-8-6-13(7-9-15)10-4-2-3-5-11(10)14-12(13)16/h2-5H,6-9H2,1H3,(H,14,16)

InChI Key

XHXBJVCQZDBGRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxindole 9 (6.25 g, 47 mmol) in THF (500 ml) was cooled to −78° C. and to it a solution of sodium hexamethyldisilazide (43 g, 235 mmol) in THF (300 ml) was added drop wise under N2 atmosphere. After stirring at −78° C. for 45 min, N-methylbis(2-chloromethyl)amine hydrochloride (9 g, 47 mmol) was added, as a solid. The reaction mixture was stirred at −78° C. for 1 h and at room temperature for 24 h. After quenching with H2O (90 ml), the mixture was extracted with ethyl acetate (3×100 ml). The organic extracts were washed with brine (25 ml), dried and the solvent removed in vacuo. Silica gel chromatography (5-50% MeOH/CH2Cl2, gradient) gave 6 g (57%) of 10 as a solid. 1HNMR (CD3OD, 400 MHz) δ 1.84 (m, 2H); 2.51 (m, 2H); 2.62 (s, 3H); 3.02 (m, 2H); 3.37 (m, 2H); 6.82 (d, 1H, J=7.68 Hz); 6.94 (t, 1H, J=7.58 Hz); 7.12 (t, 1H, J=7.7 Hz); 7.26 (d, 1H, J=9 Hz); 9.27 (br s, 1H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-methylbis(2-chloromethyl)amine hydrochloride
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Yield
57%

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